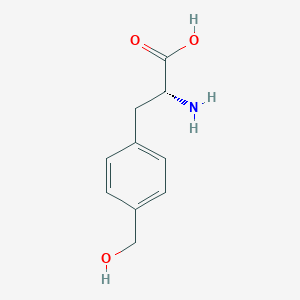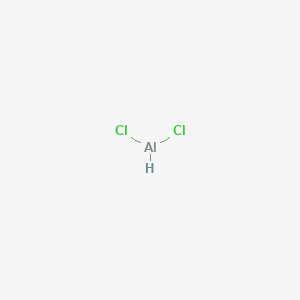
Triéthoxy-2-thiénylsilane
Vue d'ensemble
Description
Triethoxy-2-thienylsilane is an organosilicon compound with the molecular formula C10H18O3SSi. It is characterized by the presence of a thiophene ring attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis and material science .
Applications De Recherche Scientifique
Triethoxy-2-thienylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a nucleophile in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biological molecules, enhancing their stability and reactivity.
Medicine: Research is ongoing to investigate its potential in drug delivery systems, where its unique chemical properties can be leveraged to improve the efficacy of therapeutic agents.
Industry: It is used in the production of advanced materials, including coatings and adhesives, where its reactivity and stability are advantageous
Mécanisme D'action
Target of Action
Triethoxy-2-thienylsilane is a silicon-based nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many chemical reactions, particularly in organic synthesis.
Mode of Action
Triethoxy-2-thienylsilane has been shown to be reactive in palladium-catalyzed cross-coupling reactions . In these reactions, a carbon atom on the thienyl ring of the molecule forms a new bond with a carbon atom on another molecule, facilitated by a palladium catalyst. This allows for the formation of complex organic structures from simpler precursors.
Result of Action
The primary result of Triethoxy-2-thienylsilane’s action is the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions . This can lead to the synthesis of complex organic structures from simpler precursors. The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions within the system.
Action Environment
The action, efficacy, and stability of Triethoxy-2-thienylsilane can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C . Additionally, it should be handled and stored under inert gas , suggesting that it may be sensitive to oxidation. The compound’s reactivity in cross-coupling reactions may also be influenced by the presence of other reactants, the choice of solvent, temperature, and pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethoxy-2-thienylsilane can be synthesized through the reaction of 2-thienylmagnesium bromide with silicon tetrachloride, followed by the addition of ethanol. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
C4H3S-MgBr+SiCl4→C4H3S-SiCl3+MgBrCl
C4H3S-SiCl3+3C2H5OH→C4H3S-Si(OEt)3+3HCl
Industrial Production Methods: In industrial settings, the production of triethoxy-2-thienylsilane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as distillation under reduced pressure to isolate the desired product .
Types of Reactions:
Oxidation: Triethoxy-2-thienylsilane can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various silane derivatives, depending on the reducing agents used.
Substitution: It is highly reactive in substitution reactions, especially in the presence of palladium catalysts, making it useful in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium on carbon, are often employed in cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various silane derivatives.
Substitution: Coupled products with various organic groups attached to the silicon atom.
Comparaison Avec Des Composés Similaires
- Triethoxyphenylsilane
- Triethoxyvinylsilane
- Triethoxy(octyl)silane
Comparison: Triethoxy-2-thienylsilane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other triethoxysilanes. This makes it particularly useful in reactions requiring π-π interactions or specific electronic environments. In contrast, compounds like triethoxyphenylsilane and triethoxyvinylsilane lack the sulfur atom and the aromaticity of the thiophene ring, leading to different reactivity and applications .
Propriétés
IUPAC Name |
triethoxy(thiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQAIBMAFLMIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CS1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446906 | |
| Record name | Triethoxy-2-thienylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17984-89-3 | |
| Record name | Triethoxy-2-thienylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy-2-thienylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)




